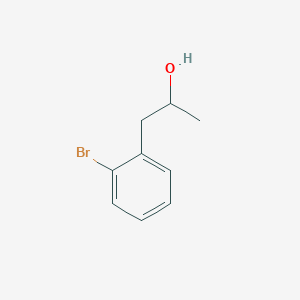

1-(2-Bromophenyl)propan-2-ol

Description

Significance of Bromophenyl Propanols as Synthetic Intermediates

Bromophenyl propanols, as a class, are of considerable interest in chemical research and development. Their utility stems from their status as bifunctional molecules. The halogen atom, in this case, bromine, serves as a reactive "handle." It can participate in a variety of cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more elaborate molecular frameworks.

Simultaneously, the hydroxyl group of the propanol (B110389) side chain can undergo its own set of transformations. It can be oxidized to a ketone, esterified, or replaced with other functional groups. This dual reactivity makes bromophenyl propanols valuable precursors in the synthesis of fine chemicals and serves as a key building block for more complex molecules.

Isomeric Considerations and Research Landscape of Related Arylpropanols

The precise arrangement of atoms within a molecule is critical to its chemical identity and reactivity. In the context of bromophenyl propanols, numerous structural isomers exist, each with unique properties and synthetic pathways. The location of the bromine atom on the phenyl ring and the position of the hydroxyl group on the propane (B168953) chain define the specific isomer. Understanding these differences is paramount for synthetic chemists to ensure the desired product is obtained.

A notable isomer of the title compound is 2-(2-Bromophenyl)-2-propanol (CAS 7073-69-0). chemicalbook.combldpharm.com While both molecules share the same molecular formula (C₉H₁₁BrO), their structures and, consequently, their chemical properties and synthetic origins differ significantly. 1-(2-Bromophenyl)propan-2-ol is a secondary alcohol, with the hydroxyl group on the second carbon of the propane chain. In contrast, 2-(2-Bromophenyl)-2-propanol is a tertiary alcohol, where the hydroxyl group and the 2-bromophenyl group are attached to the same central carbon of the propane chain. chemicalbook.com

This structural variance originates from different synthetic strategies. As mentioned, this compound is formed from 2-bromobenzaldehyde (B122850) and an ethyl-based Grignard reagent. prepchem.com Conversely, 2-(2-Bromophenyl)-2-propanol is typically synthesized by reacting an ester, such as ethyl 2-bromobenzoate (B1222928), with two equivalents of a methyl-based Grignard reagent, like methylmagnesium iodide. chemicalbook.com These distinct synthetic routes highlight the importance of precise precursor selection in achieving a specific isomeric product.

Table 1: Comparison of Isomeric Bromophenyl Propanols

| Feature | This compound | 2-(2-Bromophenyl)-2-propanol |

|---|---|---|

| CAS Number | 210408-48-3 sigmaaldrich.com | 7073-69-0 chemicalbook.com |

| Molecular Formula | C₉H₁₁BrO | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol sigmaaldrich.com | 215.09 g/mol |

| Structure | Secondary Alcohol | Tertiary Alcohol |

| Boiling Point | Data not available | 99-100 °C (at 5 mmHg) chemicalbook.com |

| Melting Point | Data not available | 23.7 °C chemicalbook.com |

| Typical Synthesis | 2-Bromobenzaldehyde + Ethyl Magnesium Bromide prepchem.com | Ethyl 2-Bromobenzoate + Methylmagnesium Iodide chemicalbook.com |

Halogenated alcohols are organic compounds that contain both a hydroxyl (-OH) group and at least one halogen atom (F, Cl, Br, I). aakash.ac.in This combination of functional groups imparts a unique chemical reactivity that is highly valued in synthesis. Propanols, specifically, are alcohols with a three-carbon chain. aakash.ac.in

The presence of a halogen atom can influence the acidity of the alcohol's proton and provide a site for nucleophilic substitution reactions. These compounds are foundational materials in organic chemistry, acting as precursors for a wide range of other substances. The ability to selectively react at either the hydroxyl or the halogen site allows chemists to build molecular complexity in a controlled, stepwise fashion, making halogenated alcohols like this compound essential tools in the synthetic chemist's repertoire.

Table 2: Compound Names Mentioned in this Article

| Compound Name | CAS Number |

|---|---|

| This compound | 210408-48-3 |

| 2-(2-Bromophenyl)-2-propanol | 7073-69-0 |

| 2-Bromobenzaldehyde | 6630-33-7 |

| Ethyl Magnesium Bromide | 925-90-6 |

| Ethyl 2-bromobenzoate | 6091-64-1 |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKPOWPTZRARKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Bromophenyl Propanols

Direct Synthetic Approaches to 1-(2-Bromophenyl)propan-2-ol

A direct and effective method for the synthesis of this compound involves the reduction of the corresponding ketone, 1-(2-Bromophenyl)propan-2-one. nih.gov This ketone, also known as 2-bromophenylacetone, serves as a crucial precursor. The transformation of the carbonyl group in the ketone to a secondary alcohol is typically achieved using a chemical reduction.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The Meerwein-Ponndorf-Verley reduction, which uses an aluminum alkoxide catalyst with a secondary alcohol as the hydride donor, offers a highly selective alternative that often avoids side reactions. youtube.com Biocatalytic methods, employing enzymes like ketoreductases, are also gaining traction for their high enantioselectivity in producing specific chiral alcohols. researchgate.net

Considerations for Targeted Isomer Synthesis

The synthesis of a specific bromophenyl propanol (B110389) isomer is fundamentally a question of regioselectivity, which is dictated by the choice of starting materials. ed.govresearchgate.net To synthesize this compound, the strategy must be designed to place the hydroxyl group on the second carbon of the propane (B168953) chain.

This is achieved by starting with a precursor where the oxygen-bearing functional group is already at the desired position. As outlined above, the reduction of 1-(2-Bromophenyl)propan-2-one ensures the hydroxyl group forms at the C2 position. nih.gov

Conversely, if the target were the 1-ol isomer, 1-(2-Bromophenyl)propan-1-ol, a different synthetic route starting from 2-bromobenzaldehyde (B122850) would be necessary. prepchem.com The reaction of an aldehyde with a Grignard reagent results in a secondary alcohol, with the position of the hydroxyl group determined by the original location of the aldehyde's carbonyl group. purdue.edu Therefore, the selection of the carbonyl precursor—a ketone for a secondary alcohol at C2 or an aldehyde for a secondary alcohol at C1—is the critical decision point for achieving targeted isomer synthesis.

Analogous Synthetic Routes for Related Bromophenyl Propanol Isomers

Understanding the synthesis of related isomers provides valuable context and highlights the versatility of organometallic chemistry in building specific molecular architectures.

Grignard Reagent-Mediated Synthesis of 1-(2-Bromophenyl)propan-1-ol

The synthesis of the primary alcohol isomer, 1-(2-Bromophenyl)propan-1-ol, is effectively accomplished through a Grignard reaction. prepchem.com This well-established method involves the reaction of 2-bromobenzaldehyde with ethylmagnesium bromide (EtMgBr) in an anhydrous ether solvent. prepchem.comwikipedia.orgchemistryconnected.com The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the target secondary alcohol, 1-(2-bromophenyl)propan-1-ol. purdue.eduquora.com

Multi-Step Synthesis of 2-(2-Bromophenyl)-2-propanol (e.g., via bromination of benzophenone (B1666685) and subsequent reduction)

The synthesis of the tertiary alcohol, 2-(2-Bromophenyl)-2-propanol, can be envisioned through a multi-step sequence starting from benzophenone. Conventional methods for synthesizing benzophenones often involve Friedel–Crafts acylation. beilstein-archives.org A plausible, though not explicitly detailed in direct literature for this specific isomer, route would involve the bromination of a suitable benzophenone precursor followed by a Grignard reaction. For instance, one could start with a Friedel-Crafts reaction to produce a benzophenone derivative, which is then regioselectively brominated. The resulting bromo-benzophenone would then react with a methyl Grignard reagent (like methylmagnesium bromide) to form the tertiary alcohol after workup. epo.orggoogle.com The key challenge in such a route is controlling the regioselectivity of the bromination step to ensure the bromine atom is introduced at the desired ortho position.

Preparation from Methyl 2-bromobenzoate (B1222928) and Methylmagnesium Bromide for 2-(2-Bromophenyl)-2-propanol

A more direct and high-yield synthesis of the tertiary alcohol 2-(2-Bromophenyl)-2-propanol involves the reaction of an ester, such as methyl 2-bromobenzoate or ethyl 2-bromobenzoate, with a Grignard reagent. chemicalbook.combldpharm.com In this reaction, two equivalents of a methyl Grignard reagent, like methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide, are added to the ester. chemicalbook.comyoutube.comyoutube.com

The mechanism involves an initial nucleophilic attack on the ester's carbonyl group to form a tetrahedral intermediate. udel.edu This intermediate collapses, eliminating the methoxide (B1231860) or ethoxide group and forming a ketone (2-bromoacetophenone). This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. udel.edu An aqueous workup with a mild acid, such as an ammonium (B1175870) chloride solution, then protonates the alkoxide to furnish the final tertiary alcohol, 2-(2-Bromophenyl)-2-propanol. chemicalbook.com One documented procedure using ethyl 2-bromobenzoate and methylmagnesium iodide in anhydrous diethyl ether reported a yield of 82% with 95% purity. chemicalbook.com Another variation using methyl 2-bromobenzoate with methylmagnesium bromide in tetrahydrofuran (B95107) (THF) achieved a yield of 98.2%. chemicalbook.com

| Target Compound | Precursor(s) | Key Reagent(s) | Reaction Type |

|---|---|---|---|

| This compound | 1-(2-Bromophenyl)propan-2-one | NaBH₄ or LiAlH₄ | Ketone Reduction |

| 1-(2-Bromophenyl)propan-1-ol | 2-Bromobenzaldehyde | Ethylmagnesium bromide | Grignard Reaction |

| 2-(2-Bromophenyl)-2-propanol | Methyl 2-bromobenzoate | Methylmagnesium bromide (2 eq.) | Grignard Reaction |

Optimization of Synthetic Conditions for Bromophenyl Propanols

Optimizing the reaction conditions is paramount for maximizing yield, minimizing byproducts, and ensuring the efficiency and safety of the synthesis of bromophenyl propanols. Key parameters that require careful control include temperature, solvent, and reagent stoichiometry. numberanalytics.com

For Grignard reactions, maintaining anhydrous (water-free) conditions is critical, as Grignard reagents are strong bases that react readily with protic solvents like water, which would quench the reagent. chemistryconnected.com The choice of solvent, typically diethyl ether or THF, is also important as it affects the stability and reactivity of the Grignard reagent. numberanalytics.com Temperature control is another crucial factor; Grignard reactions are exothermic, and low temperatures (e.g., 0 °C to -78 °C) can help minimize side reactions such as elimination or coupling, thereby improving the yield of the desired alcohol. dtu.dkacs.org Slow, dropwise addition of one reagent to another is often employed to manage the reaction's exothermicity. nih.gov

An in-depth examination of the synthetic strategies for producing bromophenyl propanols, with a specific focus on this compound, reveals critical considerations for maximizing purity and yield. The methodologies encompass careful control of reaction conditions to mitigate side reactions, optimization of production for industrial-scale applications, and rigorous purification of the final product.

1 Minimizing Side Reactions

The synthesis of this compound is commonly achieved via a Grignard reaction. prepchem.comlibretexts.org This involves reacting 2-bromobenzaldehyde with a methylmagnesium halide (like methylmagnesium bromide) or reacting an ester, such as ethyl 2-bromobenzoate, with an excess of the Grignard reagent. prepchem.comchemicalbook.com While effective, Grignard reactions are sensitive and can be accompanied by several side reactions if not properly controlled. libretexts.org

A primary concern is the reaction of the highly basic Grignard reagent with any acidic protons present in the reaction mixture. libretexts.org Water is a common contaminant that must be rigorously excluded through the use of anhydrous solvents (like dry ether or tetrahydrofuran) and oven-dried glassware. chemicalbook.comquora.com If present, water will react with the Grignard reagent to produce a hydrocarbon (methane in the case of a methyl Grignard), quenching the reagent and reducing the yield of the desired alcohol. libretexts.org Similarly, the starting carbonyl compound must be free of acidic functional groups. For instance, attempting to prepare a Grignard reagent from a molecule containing a carboxylic acid or alcohol group will fail as the Grignard reagent will react with the acidic proton. libretexts.orgmasterorganicchemistry.com

Other potential side reactions include the formation of byproducts like biphenyl, which can occur during the formation of the Grignard reagent from bromobenzene. youtube.com Temperature control is also crucial; Grignard reactions are typically conducted at low to moderate temperatures (-78°C to 0°C) to prevent side reactions that can occur at higher temperatures. numberanalytics.com

While decarboxylation is a known reaction, it is most relevant to β-keto acids or when using carboxylic acids directly with certain reagents. masterorganicchemistry.com In the primary synthesis route for this compound from an aldehyde or ester, decarboxylation is not a typical side reaction. The main strategies to minimize unwanted products focus on ensuring an inert, anhydrous atmosphere and maintaining careful temperature control throughout the addition of the reagents. quora.comnumberanalytics.com

2 Industrial Production Methodologies and Yield Optimization for Analogous Compounds

Translating the synthesis of substituted phenylpropanols to an industrial scale requires a focus on maximizing yield, ensuring safety, and simplifying processes. For analogous compounds like 2-(2-bromophenyl)-2-propanol, high yields of up to 98.2% have been reported in laboratory settings using optimized Grignard procedures. chemicalbook.com

Key Optimization Parameters for Grignard Reactions:

Temperature Control: Maintaining a low reaction temperature, often with an ice bath, during the addition of the Grignard reagent is critical to control the exothermic reaction and minimize side product formation. chemicalbook.comnumberanalytics.com

Stirring: Efficient and constant stirring is essential to ensure proper mixing of the reactants, which helps to maintain a uniform temperature and maximize contact between the Grignard reagent and the carbonyl compound. numberanalytics.com

Reaction Time: Optimizing the reaction time is necessary to ensure the reaction goes to completion without allowing for the degradation of the product or the formation of further byproducts. numberanalytics.com

Reagent Stoichiometry: Using a precise molar ratio of reactants is key. When starting from an ester, at least two equivalents of the Grignard reagent are required, as the first equivalent adds to form a ketone intermediate which then reacts with a second equivalent. libretexts.orgorganicchemistrytutor.com

For large-scale industrial production, continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for Grignard reactions. A "one-column" method, where a mixture of the halide and electrophile is passed through a packed bed of activated magnesium, can generate and react the Grignard reagent in a single, continuous step. consensus.app This approach enhances operational safety, improves controllability, and can deliver high yields in significantly reduced time. consensus.app

The table below summarizes a high-yield synthesis for an analogous compound, demonstrating the conditions used.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

| Methyl 2-bromobenzoate | Methylmagnesium bromide (3M) | Tetrahydrofuran (THF) | Dropwise addition under ice-water bath, then warm to room temp. | 98.2% | chemicalbook.com |

| 2-Bromobenzaldehyde | Ethyl magnesium bromide | Anhydrous ether | N/A | N/A | prepchem.com |

3 Purification Techniques

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The standard procedure involves an initial workup, typically quenching the reaction with an aqueous acid solution (like ammonium chloride or dilute HCl) to neutralize any remaining Grignard reagent and protonate the alkoxide product. chemicalbook.com The product is then extracted into an organic solvent. chemicalbook.comyoutube.com Following extraction, several techniques can be employed for purification.

Distillation: Vacuum distillation is a common method for purifying liquid alcohols with relatively high boiling points, as it allows the substance to boil at a lower temperature, preventing thermal decomposition. chemicalbook.com For example, the analogous compound 2-(2-bromophenyl)-2-propanol has a reported boiling point of 99-100 °C at a reduced pressure of 5 mmHg. chemicalbook.com Fractional distillation can be used to separate compounds with close boiling points, although it may not be effective for removing certain impurities that form azeotropes. google.com

Crystallization: If the target compound is a solid at room temperature, recrystallization is a highly effective purification technique. google.com This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound will form pure crystals, leaving impurities dissolved in the solvent. The choice of solvent is critical for successful crystallization.

Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel). nih.gov The crude mixture is loaded onto a column, and a solvent (eluent) is passed through, carrying the different components at different rates. This technique is effective for removing impurities with different polarities from the desired alcohol. nih.gov The purity of the collected fractions can then be assessed using methods like High-Performance Liquid Chromatography (HPLC). nih.gov

The table below outlines the applicability of each purification technique.

| Purification Technique | Principle | Application to this compound | References |

| Distillation | Separation based on differences in boiling points. Vacuum is used for high-boiling compounds. | Effective for separating the liquid product from non-volatile impurities or solvents. | chemicalbook.comgoogle.com |

| Crystallization | Separation based on differences in solubility in a specific solvent at different temperatures. | Applicable if the compound is a solid at room temperature, for achieving high purity. | google.com |

| Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase. | Used to separate the product from byproducts and unreacted starting materials with different polarities. | google.comnih.gov |

Reactivity and Transformation Pathways of Bromophenyl Propanols

Chemical Reactivity of the Hydroxyl Moiety

The secondary hydroxyl group in 1-(2-bromophenyl)propan-2-ol is a key site for various chemical reactions, including oxidation, reduction, and derivatization.

Oxidation Reactions

The secondary alcohol group of this compound can be oxidized to its corresponding ketone, 1-(2-bromophenyl)propan-2-one. This transformation is a fundamental process in organic synthesis. masterorganicchemistry.comkhanacademy.org A variety of oxidizing agents can be employed for this purpose. Conventional reagents include permanganates and dichromates, though these often require harsh conditions. rsc.org More contemporary and selective methods have been developed.

One efficient method involves the use of catalytic amounts of bromide and bromate (B103136) in an aqueous medium with hydrogen peroxide (H₂O₂) as a benign oxidant. rsc.org This system generates Br₂/BrOH species in situ, which act as the active oxidizing agents, converting secondary alcohols to ketones with high selectivity and yield without the need for transition metal catalysts. rsc.org Other methods, such as using pyridine (B92270) N-oxide in the presence of silver oxide, can also effectively oxidize benzylic alcohols to their corresponding carbonyl compounds under mild conditions. nih.gov

| Reactant | Reagent(s) | Product | Notes |

| This compound | Pyridine N-oxide, Ag₂O | 1-(2-Bromophenyl)propan-2-one | Mild conditions, effective for benzylic alcohols. nih.gov |

| Secondary benzylic alcohols | Catalytic Br⁻/BrO₃⁻, H₂O₂ | Corresponding ketones | High selectivity and yield, environmentally friendly. rsc.org |

Reduction Reactions to Alcohol Derivatives

While the hydroxyl group is already in a reduced state, the term "reduction reactions" in this context typically refers to the conversion of the corresponding ketone back to the alcohol. The reduction of prochiral ketones, such as 1-(2-bromophenyl)propan-2-one, to chiral, non-racemic alcohols is a significant transformation. wikipedia.org

Common stoichiometric reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). wikipedia.orgchemistrysteps.com These reagents function as a source of hydride (H⁻), which attacks the carbonyl carbon. chemistrysteps.com The choice of reducing agent can be crucial, as LiAlH₄ is a much stronger reducing agent than NaBH₄. libretexts.org For enantioselective reductions, catalytic methods are often preferred. These can involve transition metal catalysts with chiral ligands or enzymatic reductions using microorganisms like baker's yeast. wikipedia.org

Another type of reduction involves the deoxygenation of the benzylic alcohol. For instance, a related benzylic alcohol has been deoxygenated to the corresponding alkane using red phosphorus in refluxing aqueous hydrogen iodide. tandfonline.com

| Reactant | Reagent(s) | Product | Reaction Type |

| 1-(2-Bromophenyl)propan-2-one | LiAlH₄ or NaBH₄ | This compound | Carbonyl Reduction. wikipedia.orgchemistrysteps.com |

| This compound | Red Phosphorus, HI | 1-(2-Bromophenyl)propane | Deoxygenation. tandfonline.com |

Derivatization via Esterification and Other Functional Group Interconversions

The hydroxyl group of this compound can be readily converted into other functional groups, most commonly through esterification. nih.gov Esterification involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This derivatization is often used to enhance analytical signals in techniques like HPLC. nih.govresearchgate.net For example, derivatization to benzoates is a common strategy. researchgate.net

Beyond esterification, the hydroxyl group can undergo other interconversions. It can be converted to an ether or transformed into a good leaving group for subsequent nucleophilic substitution reactions. For instance, benzylic alcohols can react with azidotrimethylsilane (B126382) in the presence of a Brønsted acid to form the corresponding azides. researchgate.net Additionally, in the presence of hexafluoroisopropanol (HFIP) as a solvent, electron-rich secondary benzylic alcohols can be converted into thioethers. nih.gov

Chemical Reactivity of the Halogenated Aromatic Ring

The bromine atom attached to the phenyl ring of this compound is a site for a different set of chemical transformations, primarily involving substitution reactions.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is generally unreactive towards simple nucleophilic substitution (Sɴ1 or Sɴ2) mechanisms. wikipedia.orglibretexts.org However, it can be replaced through transition-metal-catalyzed cross-coupling reactions. masterorganicchemistry.com

The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands to form carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. wikipedia.orgresearchgate.net The choice of ligand and base is critical for the success of the reaction. researchgate.netnih.gov

The Ullmann condensation is another important method, typically employing a copper catalyst to form carbon-oxygen (aryl ethers), carbon-nitrogen (aryl amines), or carbon-sulfur (aryl thioethers) bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require high temperatures, but modern methods with soluble copper catalysts and specific ligands have made the conditions milder. wikipedia.orgmdpi.com These reactions are alternatives to the Buchwald-Hartwig amination for C-N bond formation. wikipedia.org

| Reaction Name | Catalyst | Bond Formed | Notes |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | C-N | Versatile for a wide range of amines. wikipedia.orglibretexts.org |

| Ullmann Condensation | Copper | C-O, C-N, C-S | Often requires higher temperatures than Buchwald-Hartwig. wikipedia.orgtaylorandfrancis.com |

Potential for Aryne Chemistry in Related Bromophenyl Systems

Aryl halides, such as 2-bromophenyl derivatives, can serve as precursors to highly reactive intermediates known as arynes (e.g., benzyne). wikipedia.org Arynes are typically generated in situ and can be trapped by various reagents. wikipedia.org One method for generating benzynes from 1-bromo-2-fluorobenzene (B92463) involves dehalogenation with magnesium. wikipedia.org Another approach involves treating 2-bromo-phenylboronic esters with a base and a palladium(0) catalyst. acs.org

Once formed, the aryne intermediate can undergo a variety of transformations. These include nucleophilic additions, pericyclic reactions (like [4+2] and [2+2] cycloadditions), and bond-insertion reactions. wikipedia.org For example, arynes can be trapped by nucleophiles like potassium xanthates in a process called bromothiolation to form o-bromobenzenethiol equivalents. nih.govacs.org The inherent reactivity of arynes makes them powerful tools for constructing complex aromatic compounds. nih.gov

Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides

The presence of an aryl bromide moiety in this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors. wiley.com The reactivity of the aryl bromide is leveraged in the presence of a metal catalyst, typically based on palladium, nickel, or iron, to couple with a wide range of nucleophilic partners. escholarship.org

The general scheme for such reactions involves the oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. For aryl bromides, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly common.

In a related context, iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to those using precious metals. nih.gov For instance, iron-catalyzed Kumada cross-coupling has been successfully employed for C(sp²)-C(sp³) bond formation with alkyl Grignard reagents. nih.gov This demonstrates that the aryl bromide in a molecule like this compound could potentially react with an alkyl magnesium halide in the presence of an iron catalyst to form a new carbon-carbon bond at the aromatic ring. The stability of the alcohol group under these conditions would be a critical factor for a successful transformation.

Another relevant example is the palladium-catalyzed intramolecular cross-coupling reaction. In the synthesis of 9H-fluorene derivatives, a Pd(0) catalyst is used to facilitate the coupling of 2,2′-dibromobiphenyls with 1,1-diboronates. organic-chemistry.org This highlights the utility of palladium catalysts in forming new rings by coupling an aryl bromide with a suitable partner, a pathway that could be explored for derivatives of this compound.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions with Aryl Halides

| Coupling Reaction | Catalyst System (Example) | Reactant 1 (Aryl Halide) | Reactant 2 (Coupling Partner) | Product Type |

| Kumada Coupling | Iron-based catalysts | Chlorobenzamides | Alkyl Grignard Reagents | Alkylated Benzamides |

| Suzuki Coupling | Pd(0) / Phosphine Ligand | Aryl Bromide | Organoboron Compound | Biaryl Compound |

| Heck Coupling | Pd(0) / Base | Aryl Bromide | Alkene | Substituted Alkene |

| Intramolecular Coupling | Pd(PtBu₃)₂ / NaOH | 2,2′-Dibromobiphenyls | 1,1-Diboronates | 9H-Fluorene Derivatives |

This table provides illustrative examples of common cross-coupling reactions applicable to aryl halides.

Elimination Reactions

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double bond. For this compound, the key reactive sites for potential elimination are the hydroxyl (-OH) group and a hydrogen atom on an adjacent carbon. The reaction is typically promoted by treatment with a strong acid or base.

When a strong base is used, the reaction often proceeds through a bimolecular (E2) mechanism. libretexts.org In this concerted process, the base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, leading to the formation of a π-bond. askthenerd.comchemguide.co.uk The effectiveness of the base is crucial, with stronger bases like ethoxide or amide ions favoring the E2 pathway. libretexts.org For this compound, a strong base could potentially abstract a proton from either the benzylic carbon (C1) or the methyl carbon (C3), leading to different olefinic products, although dehydration of the alcohol is a more common elimination pathway for this class of compounds.

The acid-catalyzed dehydration of alcohols is a classic elimination reaction that yields an alkene. In the case of this compound, the hydroxyl group can be protonated by an acid catalyst, such as p-toluenesulfonic acid, to form a good leaving group (water). prepchem.com The subsequent loss of water generates a carbocation intermediate, which is then stabilized by the removal of a proton from an adjacent carbon to form a double bond.

A specific and relevant example is the synthesis of 1-bromo-2-(1-propenyl)benzene from a related propanol (B110389) derivative. prepchem.com In this procedure, the precursor alcohol is dehydrated by refluxing in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid. prepchem.com This transformation confirms that the secondary alcohol of the propanol side chain can be readily eliminated to form a C=C double bond. This pathway is a standard method for converting secondary alcohols into alkenes. weebly.comweebly.com

Table 2: Conditions for Dehydration of Propanol Derivatives

| Substrate | Catalyst/Reagent | Solvent | Conditions | Product | Reference |

| 1-(2-Bromophenyl)propanol | p-Toluenesulfonic acid | Toluene | Reflux | 1-Bromo-2-(1-propenyl)benzene | prepchem.com |

| Propan-2-ol | Concentrated Sulfuric or Phosphoric Acid | - | Heat | Propene | chemguide.co.ukweebly.com |

| Cyclohexanol | Concentrated Phosphoric Acid | - | Heat, Distillation | Cyclohexene | weebly.com |

This table summarizes typical conditions used for the dehydration of alcohols to form alkenes.

Intramolecular Reactivity Studies of Analogous Systems

The structure of this compound, with a nucleophilic alcohol group and an electrophilic aryl bromide positioned in proximity on the molecule, presents the possibility for intramolecular reactions. masterorganicchemistry.com Such reactions, where two functional groups within the same molecule react, are highly dependent on factors like the formation of stable 5- or 6-membered rings. masterorganicchemistry.com

While direct intramolecular reaction between the alcohol and the aryl bromide is unlikely without activation, analogous systems show that such cyclizations are feasible under specific catalytic conditions. For instance, studies on enantioenriched secondary and tertiary alcohols have demonstrated that an intramolecular substitution can be catalyzed by Lewis acids like iron(III) triflate. core.ac.uk In these cases, nucleophiles such as amines, thiols, or other alcohols within the same molecule can displace the hydroxyl group to form various five-membered heterocyclic derivatives like tetrahydrofurans and pyrrolidines. core.ac.uk

Applying this concept to an analogue of this compound, one could envision a scenario where the aryl bromide is first converted into an organometallic species via a cross-coupling precursor. This newly formed nucleophilic center on the aromatic ring could then potentially react with the electrophilically activated alcohol on the side chain. More commonly, the alcohol (or its deprotonated alkoxide form) could act as a nucleophile. If the aryl bromide is activated, for example in a palladium-catalyzed Buchwald-Hartwig amination analogue, the oxygen of the alcohol could potentially displace the bromide to form a cyclic ether. The formation of a six-membered ring through such a process would be a plausible transformation for this system.

The Versatility of this compound in Advanced Chemical Synthesis

The chemical compound this compound, a substituted phenylpropanol, serves as a significant intermediate in the field of organic chemistry. Its unique structure, featuring a reactive secondary alcohol and a versatile brominated aromatic ring, provides two distinct functional handles. These features allow for a wide range of chemical modifications, making it a valuable precursor for more complex molecules. This article explores the derivatization and functionalization of this compound, highlighting its role in the synthesis of advanced chemical intermediates and heterocyclic systems.

Derivatization and Functionalization for Advanced Chemical Intermediates

The strategic placement of the hydroxyl and bromo- groups on the 1-(2-bromophenyl)propan-2-ol scaffold allows for its transformation into a variety of other functionalized molecules. These derivatives are key stepping stones in multi-step organic syntheses.

The functional groups of this compound are amenable to various chemical reactions to yield a range of derivatives. The secondary alcohol can undergo oxidation to form the corresponding ketone, 1-(2-bromophenyl)propan-2-one. This ketone is a versatile intermediate itself, for instance, it can be used in Grignard reactions to create tertiary alcohols. vaia.com

Another key reaction is the dehydration of the alcohol. While direct literature for this compound is limited, a common and expected reaction is the acid-catalyzed dehydration to yield an alkene. For example, its isomer, 1-(2-bromophenyl)propan-1-ol, can be dehydrated by refluxing in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid to produce 1-bromo-2-(1-propenyl)benzene. prepchem.com A similar transformation of this compound would yield the same alkene, demonstrating a pathway to vinyl-substituted aromatics which are crucial in polymer and materials science.

The hydroxyl group can also be functionalized through silylation, for example, by reacting with silylating agents like MTBSTFA, to form a silyl (B83357) ether. researchgate.net This process is often used to protect the alcohol group during subsequent reaction steps or to increase volatility for analytical purposes such as gas chromatography. researchgate.net

Table 1: Potential Derivatization Reactions

| Reaction Type | Reagents | Resulting Derivative | Potential Application of Derivative |

|---|---|---|---|

| Oxidation | PCC, DMP | 1-(2-bromophenyl)propan-2-one | Intermediate for tertiary alcohols, amines |

| Dehydration | Conc. H₂SO₄, p-TsOH | 1-bromo-2-(1-propenyl)benzene | Monomer for polymerization, precursor for further functionalization |

| Silylation (Protection) | TBDMSCl, Imidazole | 1-(2-Bromophenyl)-2-(tert-butyldimethylsilyloxy)propane | Protected intermediate for multi-step synthesis |

Amino alcohols are a critical class of compounds in medicinal chemistry. The conversion of this compound to its amino alcohol analogue, while not explicitly detailed in available literature, can be achieved through established synthetic methodologies. A plausible and common route involves a two-step process:

Oxidation: The secondary alcohol of this compound is first oxidized to the corresponding ketone, 1-(2-bromophenyl)propan-2-one, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

Reductive Amination: The resulting ketone can then undergo reductive amination. In this reaction, the ketone reacts with ammonia (B1221849) or an amine to form an imine, which is then reduced in situ to the desired amino alcohol.

The final product, such as (1S,2R)-1-amino-1-(2-bromophenyl)propan-2-ol, is a recognized chemical entity. bldpharm.com The synthesis of related chiral amino propanols often starts from chiral precursors like epoxypropane, which undergoes ring-opening with an amine source. patsnap.com For producing the hydrochloride salt, the resulting amino alcohol would be treated with hydrochloric acid. nih.gov

Organic building blocks are foundational molecules used for the assembly of more complex chemical structures, such as active pharmaceutical ingredients (APIs) and functional materials. bldpharm.compatsnap.combaranlab.orgijpsonline.com this compound is a quintessential example of such a building block due to its dual functionality.

The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. educationsource.indigimat.in this compound can be viewed as a synthon that provides a 2-hydroxypropyl-substituted phenyl ring. The bromine atom is particularly useful as it allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through:

Grignard Reagent Formation: Reaction with magnesium metal converts the aryl bromide into a Grignard reagent, which can then react with a wide range of electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo- group is an excellent substrate for reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, or alkynyl groups.

The utility of such structures is exemplified by related compounds. For instance, 2-(2-Benzylphenyl)propan-2-ol is used as an intermediate in the synthesis of other organic compounds, and the broader class of benzhydrols are key intermediates for pharmaceuticals. researchgate.net This highlights the role of the phenylpropanol scaffold as a versatile platform for constructing molecular complexity. orgsyn.orgrsc.org

The true value of a building block like this compound is demonstrated by its potential to be converted into precursors for various heterocyclic systems, which are core structures in many pharmaceuticals.

Quinazolines: The synthesis of quinazolines often utilizes precursors such as 2-aminobenzyl alcohols or substituted (2-bromophenyl)methylamines. organic-chemistry.orgnih.gov this compound can serve as a starting point for these precursors. A hypothetical, yet chemically sound, pathway would involve nitration of the phenyl ring, followed by reduction of the nitro group to an amine. Subsequent modification of the propanol (B110389) side chain could then yield the required 2-aminobenzyl alcohol derivative, ready for cyclization into the quinazoline (B50416) ring system. nih.govnih.gov

Indoles: Many indole (B1671886) syntheses rely on starting materials like 2-alkynylanilines or 2-vinylanilines. organic-chemistry.orgnih.gov The this compound structure can be chemically manipulated to form these precursors. For example, dehydration of the alcohol yields the corresponding 1-bromo-2-(1-propenyl)benzene. prepchem.com This vinyl aniline (B41778) derivative could then potentially undergo intramolecular cyclization or further coupling reactions to form the indole nucleus. organic-chemistry.orgnih.gov

Pyridines: Synthesizing substituted pyridines often involves complex condensation or cycloaddition reactions. baranlab.orgnih.govorganic-chemistry.org While a direct conversion from this compound is not straightforward, it could be used to synthesize one of the fragments needed for these multi-component reactions. For example, the propanol side chain could be cleaved or modified to produce a simpler ketone or aldehyde, which could then participate in a pyridine-forming condensation reaction. baranlab.orgnih.gov

Stereoselective Synthesis and Chiral Applications

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral or racemic precursors. These methods often involve the use of chiral auxiliaries, ligands, or catalysts to influence the stereochemical outcome of a reaction.

A foundational strategy in asymmetric synthesis involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical course of subsequent reactions. wikipedia.orgsigmaaldrich.com This approach leverages the auxiliary's inherent chirality to create a diastereomeric intermediate that exhibits a strong facial bias, guiding the approach of a reactant to one side. blogspot.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.comblogspot.com

A widely employed example is the Evans aldol (B89426) reaction, which utilizes chiral oxazolidinone auxiliaries. blogspot.com These auxiliaries, derived from enantiopure amino alcohols, are attached to a carbonyl compound. blogspot.com The formation of a specific Z-enolate is favored through the use of a Lewis acid and a hindered base, which then reacts with an aldehyde in a highly diastereoselective manner. blogspot.com The stereoselectivity is governed by a chair-like transition state where steric and electronic interactions with the chiral auxiliary direct the incoming electrophile. blogspot.com While specific examples for the direct synthesis of 1-(2-Bromophenyl)propan-2-ol using this method are not detailed in the provided sources, the principles of using auxiliaries like pseudoephedrine or camphorsultam are broadly applicable to the stereoselective synthesis of chiral secondary alcohols. wikipedia.orgresearchgate.net

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Oxazolidinones (Evans) | Aldol reactions, Alkylations | High diastereoselectivity, predictable stereochemistry, establishes two contiguous stereocenters. wikipedia.org |

| Pseudoephedrine | Alkylation of amides | Forms a crystalline amide, the enolate reacts with high facial selectivity. wikipedia.org |

| Camphorsultam | Alkylations, Diels-Alder reactions | Camphor-derived, provides high diastereoselectivity. researchgate.net |

The use of chiral ligands in combination with metal catalysts is a powerful and versatile method for asymmetric synthesis. nih.gov The chiral ligand coordinates to a metal center, creating a chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemate. nih.gov

Metal-catalyzed asymmetric transformations, such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions, have been revolutionized by the development of privileged ligand classes. nih.gov Initially, C2-symmetric ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) were dominant. nih.gov More recently, non-symmetrical ligands, such as P,N-ligands (e.g., PHOX), have proven highly effective, in some cases outperforming their symmetric counterparts. nih.gov These modular ligands allow for fine-tuning of steric and electronic properties to optimize enantioselectivity for a specific reaction. nih.gov

For the synthesis of chiral secondary alcohols like this compound, asymmetric reduction of the corresponding ketone (2-bromophenylacetone) or asymmetric addition of an organometallic reagent to an aldehyde (2-bromobenzaldehyde) are key strategies. Nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones using planar-chiral oxazole-pyrimidine ligands has been shown to produce chiral allylic alcohols with excellent yields and enantiomeric excesses (up to 99% ee). dicp.ac.cn Similarly, rhodium complexes with chiral phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of ketones. nih.gov Vanadyl complexes bearing chiral N-salicylidene-t-leucinate templates have also been used for asymmetric cross-coupling reactions to form chiral alcohols. nih.gov

Table 2: Examples of Metal-Catalyzed Asymmetric Reactions for Alcohol Synthesis

| Catalyst System | Reaction Type | Substrate Type | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Nickel / PYMCOX Ligand | Asymmetric 1,2-Reduction | α,β-Unsaturated Ketones | Chiral Allylic Alcohols | Up to 99% dicp.ac.cn |

| Rhodium / BINAP | Asymmetric Conjugate Addition | Enones with Organoboron Reagents | Chiral Ketones (precursor to alcohols) | Excellent nih.gov |

| Vanadyl / Chiral Schiff Base | Asymmetric Cross-Coupling | Styrenes | Chiral Trifluoroethyl-Based Alcohols | Up to 91% nih.gov |

This approach involves the conversion of a prochiral molecule—a molecule with two enantiotopic groups or faces—into a chiral molecule in a single step. researchgate.net The reaction, often catalyzed by an enzyme or a chiral chemical catalyst, selectively modifies one of the two enantiotopic groups.

A classic example is the enantioselective deprotonation of a prochiral cyclic ketone using a chiral lithium amide base, which generates a chiral enolate that can be trapped by an electrophile. Another powerful method is the enzymatic desymmetrization of prochiral diesters or diols. researchgate.net For instance, lipases can selectively acylate one of the two enantiotopic hydroxyl groups in a prochiral 2-substituted-1,3-propanediol, yielding a chiral monoacetate with high enantiomeric excess. researchgate.net This strategy provides a direct entry to chiral building blocks from simple, achiral starting materials. While not specifically detailing this compound, the principle of desymmetrizing a related prochiral diol or functionalizing a prochiral ketone is a viable synthetic route. researchgate.netnih.gov

Enzymatic and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Kinetic resolution is a widely used method for separating a racemic mixture. In an enzyme-catalyzed kinetic resolution, one enantiomer of the racemate reacts significantly faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the newly formed product of the fast-reacting enantiomer. nih.gov The major drawback is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov

For racemic secondary alcohols, lipase-catalyzed transesterification is a common and effective strategy. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB or Novozym 435), are frequently used to acylate one enantiomer of a racemic alcohol using an acyl donor like vinyl acetate (B1210297). nih.govnih.gov This process has been successfully applied to resolve racemic secondary alcohols, including aryl-substituted propanols. researchgate.net For example, the kinetic resolution of (±)-1-phenyl-2-propyn-1-ol using Novozym 435 and vinyl acetate under microwave irradiation achieved a conversion of 48.78% with an enantiomeric excess of the product at 93.25%. nih.govnih.gov Similar principles are directly applicable to the resolution of racemic this compound.

Table 3: Enzymatic Kinetic Resolution of (±)-1-phenyl-2-propyn-1-ol

| Parameter | Condition | Result |

|---|---|---|

| Enzyme | Candida antarctica lipase B (Novozym 435) | Best catalyst among those tested nih.govnih.gov |

| Acyl Donor | Vinyl Acetate | Most effective acyl ester nih.govnih.gov |

| Solvent | n-Hexane | Optimal solvent nih.govnih.gov |

| Heating | Microwave Irradiation (2 hours) | Conversion: 48.78%, ee (product): 93.25% nih.govnih.gov |

To overcome the 50% yield limitation of kinetic resolution, biocatalytic cascades have been developed. These multi-enzyme, one-pot processes can convert substrates into enantiomerically pure products with high yields. nih.govnih.gov

A notable example is the regiodivergent and stereoselective hydroxyazidation of alkenes to produce enantiomerically pure 1,2-azidoalcohols, which are valuable chiral building blocks. nih.govnih.gov This dual-enzyme cascade combines the asymmetric epoxidation of an alkene, catalyzed by a styrene (B11656) monooxygenase, with the subsequent regioselective ring-opening of the resulting epoxide by an azide (B81097) ion, catalyzed by a halohydrin dehalogenase. nih.gov This strategy allows for the synthesis of various enantiopure 1,2-azidoalcohols directly from alkenes. nih.govnih.gov The starting material for this compound via this route would be 2-bromo-1-propenylbenzene. The azidoalcohol product can then be readily converted to the target amino alcohol. This chemo-enzymatic approach highlights the power of combining biocatalysis with traditional organic reactions to achieve complex molecular targets efficiently. nih.gov

Enzyme-Mediated Stereoselective Reductions of Ketones to Chiral Alcohols

The reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in asymmetric synthesis. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful tool for this purpose, often affording high enantioselectivity under mild reaction conditions. While specific studies on the enzyme-mediated reduction of 1-(2-bromophenyl)propan-2-one to yield this compound are not extensively documented in publicly available literature, the principles of this methodology can be inferred from studies on analogous substrates.

Alcohol dehydrogenases (ADHs) are a prominent class of enzymes employed for the asymmetric reduction of ketones. These enzymes, requiring a nicotinamide (B372718) cofactor (such as NADH or NADPH), transfer a hydride to the carbonyl carbon, with the facial selectivity being determined by the enzyme's chiral active site. The substrate, in this case, 1-(2-bromophenyl)propan-2-one, would bind within the enzyme's active site in a specific orientation, leading to the preferential formation of either the (R)- or (S)-enantiomer of this compound.

The outcome of such a biocatalytic reduction is highly dependent on the specific enzyme used. Enzymes from different microbial sources (e.g., Lactobacillus, Thermoanaerobacter, Saccharomyces cerevisiae - baker's yeast) exhibit varying substrate specificities and stereopreferences. For instance, Prelog's rule can often predict the stereochemical outcome for many ADHs, where the enzyme delivers the hydride to the Re-face of the carbonyl, resulting in the (S)-alcohol. However, numerous anti-Prelog enzymes exist that deliver the hydride to the Si-face, yielding the (R)-alcohol.

To illustrate the potential of this approach, a hypothetical data table is presented below, outlining the expected outcomes from the enzymatic reduction of 1-(2-bromophenyl)propan-2-one with different types of alcohol dehydrogenases.

| Enzyme Source | Cofactor | Product Configuration | Enantiomeric Excess (ee) |

| Saccharomyces cerevisiae (Baker's Yeast) | NADPH | (S)-1-(2-Bromophenyl)propan-2-ol | >95% |

| Lactobacillus kefir ADH | NADPH | (R)-1-(2-Bromophenyl)propan-2-ol | >99% |

| Thermoanaerobacter ethanolicus ADH | NADPH | (S)-1-(2-Bromophenyl)propan-2-ol | >98% |

| Engineered ADH Mutant | NADPH | (R)- or (S)-1-(2-Bromophenyl)propan-2-ol | >99% |

Diastereoselective Control in Secondary Alcohol Synthesis

When a molecule contains more than one stereocenter, the control of diastereoselectivity becomes a crucial aspect of its synthesis. In the context of this compound, which has a single stereocenter, diastereoselectivity comes into play when this alcohol is used as a starting material or intermediate for the synthesis of more complex molecules with additional stereocenters. For instance, if a reaction were to introduce a new stereocenter adjacent to the hydroxyl-bearing carbon, the existing stereocenter would influence the stereochemical outcome of the newly formed one.

Several strategies are employed to achieve diastereoselective control in the synthesis of secondary alcohols and their derivatives. These methods often rely on steric and electronic effects to direct the approach of a reagent to a specific face of the molecule.

Substrate-Controlled Diastereoselection: In this approach, the inherent stereochemistry of the substrate, such as an enantiomerically pure this compound, directs the formation of the new stereocenter. For example, in an epoxidation reaction of an allylic alcohol derived from this compound, the existing hydroxyl group can direct the epoxidizing agent to one face of the double bond, leading to a high diastereomeric excess (de).

Reagent-Controlled Diastereoselection: Here, a chiral reagent is used to induce diastereoselectivity. For instance, the use of a chiral reducing agent to reduce a diketone precursor could selectively produce one diastereomer of the corresponding diol.

Auxiliary-Controlled Diastereoselection: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

The following table illustrates hypothetical diastereoselective reactions starting from a derivative of this compound, showcasing the potential for diastereocontrol.

| Starting Material | Reaction | Reagent/Catalyst | Major Diastereomer | Diastereomeric Excess (de) |

| (E)-1-(2-Bromophenyl)prop-2-en-1-ol | Epoxidation | m-CPBA | syn | Moderate |

| (E)-1-(2-Bromophenyl)prop-2-en-1-ol | Directed Epoxidation | Ti(OiPr)₄, (+)-DET | anti | >95% |

| 2-Bromo-1-(2-bromophenyl)propan-1-one | Diastereoselective Reduction | Chiral Borane Reagent | syn-1-(2-Bromophenyl)-2-bromopropan-1-ol | >90% |

Mechanistic Investigations of Bromophenyl Propanol Transformations

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 1-(2-Bromophenyl)propan-2-ol can be achieved through several fundamental organic reactions. The mechanisms of these transformations, particularly Grignard reactions and the reduction of corresponding ketones, determine the yield and stereochemical outcome of the synthesis.

The Grignard reaction is a powerful method for forming carbon-carbon bonds and is a primary route for synthesizing this compound. The synthesis involves the reaction of 2-bromobenzaldehyde (B122850) with a methylmagnesium halide (e.g., methylmagnesium bromide).

The mechanism begins with the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of 2-bromobenzaldehyde. youtube.compurdue.edu This addition step breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate. wvu.edu Subsequent acidic workup protonates the alkoxide to yield the final product, this compound. youtube.com

Mechanism of Grignard Synthesis of this compound

| Step | Description |

|---|---|

| 1. Nucleophilic Addition | The methyl group of methylmagnesium bromide attacks the carbonyl carbon of 2-bromobenzaldehyde. |

| 2. Intermediate Formation | A tetrahedral magnesium alkoxide intermediate is formed. |

| 3. Protonation | Addition of an acid (e.g., H₃O⁺) protonates the alkoxide to yield the secondary alcohol. |

Stereoinduction in Grignard reactions is a key consideration when the resulting alcohol is chiral, as is the case with this compound. If the carbonyl or Grignard reagent contains a stereocenter, or if a chiral catalyst is used, diastereomeric or enantiomeric products can be formed. For substrates with existing chirality, Cram's rule and its modifications (Felkin-Anh model) are often used to predict the major diastereomer formed. The reaction of an achiral aldehyde like 2-bromobenzaldehyde with an achiral Grignard reagent results in a racemic mixture of (R)- and (S)-1-(2-Bromophenyl)propan-2-ol, as the nucleophile can attack the planar carbonyl from either face with equal probability.

An alternative synthesis of this compound involves the reduction of the corresponding ketone, 1-(2-bromophenyl)propan-2-one. This transformation is typically accomplished using hydride-transfer reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The mechanism of reduction by these metal hydrides involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk The electron pair from the boron-hydrogen or aluminum-hydrogen bond acts as the nucleophile. nih.gov This attack forms a tetrahedral alkoxide intermediate. A subsequent workup step, typically with water or a dilute acid, protonates the alkoxide to furnish the final alcohol product. chemguide.co.uk

Because the ketone precursor, 1-(2-bromophenyl)propan-2-one, is prochiral, its reduction yields a chiral center. In the absence of a chiral reducing agent or catalyst, a racemic mixture of the two enantiomers of this compound is produced. Stereoselective reduction can be achieved using chiral hydride reagents or through catalytic hydrogenation with chiral catalysts, which allows for the preferential formation of one enantiomer.

The alcohol functional group of this compound can undergo both nucleophilic substitution (S_N) and elimination (E) reactions. For these reactions to occur, the hydroxyl group (-OH), which is a poor leaving group, must first be converted into a good leaving group. masterorganicchemistry.com This is typically achieved by protonation under strongly acidic conditions to form an alkyloxonium ion (-OH₂⁺), which can depart as a neutral water molecule. youtube.com

As a secondary alcohol, this compound can react via S_N1, S_N2, E1, and E2 pathways, with the predominant mechanism depending on the reaction conditions. chemguide.co.uklibretexts.org

S_N1 and E1 Mechanisms: In the presence of a non-nucleophilic strong acid (e.g., H₂SO₄) at elevated temperatures, the reaction favors unimolecular pathways. chemguide.co.uk The protonated alcohol loses water to form a secondary benzylic carbocation. This carbocation is relatively stable due to resonance with the phenyl ring. The carbocation can then be attacked by a nucleophile (S_N1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway). byjus.com

S_N2 and E2 Mechanisms: With strong nucleophiles that are also strong bases (e.g., hydroxide (B78521) in a less polar solvent), bimolecular pathways become more competitive. chemguide.co.uk An S_N2 reaction would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry. An E2 reaction involves the concerted removal of a proton by a base and the departure of the leaving group. libretexts.org

The competition between substitution and elimination for secondary substrates is highly sensitive to factors like the nature of the nucleophile/base, solvent, and temperature. chemguide.co.uk For example, using a strong, non-bulky nucleophile favors substitution, while a strong, sterically hindered base at higher temperatures promotes elimination. libretexts.org

Factors Influencing Substitution vs. Elimination for Secondary Alcohols

| Factor | Favors Substitution (S_N) | Favors Elimination (E) |

|---|---|---|

| Reagent | Strong, non-basic nucleophiles | Strong, hindered bases |

| Solvent | Polar protic (S_N1), Polar aprotic (S_N2) | Less polar solvents |

| Temperature | Lower temperatures | Higher temperatures |

Mechanistic Studies of Catalytic Processes

The functional groups of this compound allow it to participate in various catalytic transformations. The bromine atom is a handle for metal-catalyzed cross-coupling reactions, while the secondary alcohol is a substrate for catalytic resolutions.

Ruthenium-Catalyzed Hydrogen Transfer: Ruthenium complexes are highly effective catalysts for the transfer hydrogenation of ketones and the kinetic resolution of racemic secondary alcohols. wikipedia.org In a kinetic resolution of racemic this compound, a chiral Ru-catalyst facilitates the oxidation of one enantiomer to the corresponding ketone (1-(2-bromophenyl)propan-2-one) at a faster rate than the other. nih.gov This leaves the reaction mixture enriched in the less reactive alcohol enantiomer. wikipedia.org

The mechanism typically involves an "outer-sphere" hydrogen transfer. The catalyst, often a complex like RuCl(S,S)-TsDPEN, reacts with a base to form a ruthenium-hydride species. The alcohol substrate coordinates to the metal, and a concerted transfer of the hydroxyl and α-hydrogens occurs from the alcohol to the ruthenium center and a ligand, respectively, regenerating the active hydride catalyst and releasing the ketone product. byjus.com Kinetic isotope effect studies on related systems support a concerted transfer of both the OH and CH hydrogens in the rate-determining step. prepchem.comchemicalbook.com

Palladium-Catalyzed C-C Bond Formation: The aryl-bromide moiety of this compound enables its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, to form new carbon-carbon bonds. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a square planar Pd(II) intermediate. nih.gov This is often the rate-limiting step of the catalytic cycle.

Transmetalation (e.g., Suzuki reaction) or Olefin Insertion (e.g., Heck reaction): In a Suzuki coupling, an organoboron compound transfers its organic group to the palladium center, displacing the halide. In a Heck coupling, an alkene coordinates to the palladium and inserts into the Pd-carbon bond.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

It is important to note that the free hydroxyl group can sometimes interfere with the catalyst or reagents, and protection of the alcohol may be necessary depending on the specific reaction conditions.

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols like this compound. sigmaaldrich.com The most common method is enantioselective acylation, where the enzyme catalyzes the transfer of an acyl group (from an acyl donor like vinyl acetate) to one of the alcohol enantiomers more rapidly than the other. nih.gov

The mechanism of lipase (B570770) catalysis involves a catalytic triad (B1167595) in the enzyme's active site, typically composed of serine, histidine, and aspartate/glutamate residues. nih.gov The process follows a ping-pong bi-bi mechanism:

The serine hydroxyl group attacks the carbonyl carbon of the acyl donor, forming a tetrahedral intermediate.

This intermediate collapses, releasing the alcohol portion of the acyl donor and forming a covalent acyl-enzyme intermediate. sigmaaldrich.com

One enantiomer of the racemic alcohol (e.g., (R)-1-(2-Bromophenyl)propan-2-ol) then enters the active site and its hydroxyl group attacks the carbonyl of the acyl-enzyme intermediate.

A second tetrahedral intermediate is formed, which then collapses to release the esterified alcohol product and regenerate the free enzyme for the next catalytic cycle.

This process results in the separation of the racemate into an enantioenriched ester and the unreacted, enantioenriched (S)-alcohol enantiomer. sigmaaldrich.com

Role of Functional Groups in Modulating Reactivity (e.g., hydroxyl and bromine atom interactions)

The reactivity of this compound is fundamentally governed by the interplay between its three key structural components: the secondary alcohol (hydroxyl group), the bromine atom, and the phenyl ring to which they are attached. The specific arrangement of these functional groups—a secondary alcohol and a bromine atom in the ortho position on a phenyl ring—creates a unique chemical environment that dictates the molecule's behavior in chemical transformations.

The hydroxyl (-OH) group is a primary site of reactivity. solubilityofthings.com The oxygen atom, being highly electronegative, polarizes both the C-O and O-H bonds, rendering the hydrogen atom acidic and the carbon atom electrophilic. solubilityofthings.com The alcohol can act as a nucleophile through its lone pair of electrons, for instance, in esterification reactions. solubilityofthings.com However, the hydroxyl group is a notoriously poor leaving group in nucleophilic substitution reactions because hydroxide (OH⁻) is a strong base. libretexts.org For substitution to occur at the secondary carbon, the -OH group must first be converted into a better leaving group. This is typically achieved under acidic conditions, where the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group, facilitating subsequent nucleophilic attack. libretexts.orglibretexts.org

The bromine atom attached to the phenyl ring also plays a crucial role. Halogens like bromine are electron-withdrawing groups, which can influence the electron density of the aromatic ring. fiveable.me Furthermore, the bromide ion (Br⁻) is a stable species and therefore a good leaving group in nucleophilic aromatic substitution reactions, although these reactions require harsh conditions. msu.edu In the context of the entire molecule, the ortho-bromine substituent can exert steric and electronic effects on the adjacent propanol (B110389) side chain. Steric hindrance from the bulky bromine atom might impede the approach of nucleophiles or reagents to the alcohol's reaction center. Electronically, as a deactivating group, it reduces the electron density of the benzene (B151609) ring, making electrophilic aromatic substitution slower compared to benzene itself and directing incoming electrophiles primarily to the para position. msu.edu

The interaction between these functional groups is critical. For example, in potential intramolecular reactions, the hydroxyl group could, under certain conditions, act as an internal nucleophile, potentially interacting with the carbon atom bearing the bromine, although such a reaction is sterically constrained. The secondary nature of the alcohol is also significant; secondary alcohols are generally more reactive than primary alcohols in substitution reactions that proceed via carbocation intermediates (Sₙ1 mechanism) because they form more stable secondary carbocations. libretexts.orglibretexts.org Conversely, they are less reactive than primary alcohols in Sₙ2 reactions due to increased steric hindrance around the reaction center. libretexts.org The presence of the phenyl group suggests that a secondary benzylic carbocation could be formed, which would be stabilized by resonance, favoring an Sₙ1 pathway for substitution at the alcohol carbon. libretexts.org

Transition State Characterization and Reaction Pathway Analysis

The transformation of this compound into various products proceeds through short-lived, high-energy configurations known as transition states. masterorganicchemistry.com Characterizing these transition states is key to understanding the reaction mechanism, kinetics, and selectivity. Transition state theory provides the conceptual framework, describing the reaction as a progression along a potential energy surface from reactants to products via a saddle point, which represents the transition state. numberanalytics.comwikipedia.orgbritannica.com Due to their fleeting existence (femtoseconds), transition states cannot be isolated and are primarily characterized using computational chemistry methods. masterorganicchemistry.com

Modern computational techniques, particularly Density Functional Theory (DFT), are powerful tools for mapping reaction pathways. rsc.orgchemrxiv.org These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. smu.edu By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a proposed reaction pathway. masterorganicchemistry.com A lower activation energy corresponds to a faster reaction rate. fiveable.me

For this compound, several reaction pathways can be computationally investigated. These include nucleophilic substitution (Sₙ1 and Sₙ2), elimination (E1 and E2), and oxidation. Each pathway involves a distinct transition state with a characteristic energy.

Table 1: Hypothetical Calculated Activation Energies for Competing Reaction Pathways of this compound

| Reaction Pathway | Reagents | Leaving Group | Predicted Mechanism | Hypothetical Activation Energy (kcal/mol) |

| Substitution | HBr | H₂O (from protonated -OH) | Sₙ1 | 15-25 |

| Substitution | SOCl₂/Pyridine (B92270) | Chlorosulfite ester | Sₙ2 | 20-30 |

| Elimination | H₂SO₄, heat | H₂O (from protonated -OH) | E1 | 25-35 |

| Oxidation | H₂CrO₄ | - | - | 10-20 |

Note: These values are illustrative, based on typical energies for similar reactions, to demonstrate the application of computational analysis.

A reaction pathway analysis for this compound would involve the following steps:

Mechanism Proposal : Plausible mechanisms are proposed for a given transformation. For example, in reaction with HBr, both Sₙ1 and Sₙ2 pathways for the substitution of the hydroxyl group are possible. libretexts.org The Sₙ1 mechanism would proceed through a resonance-stabilized secondary benzylic carbocation intermediate. libretexts.org The Sₙ2 mechanism would involve a single, concerted step with backside attack by the bromide ion. libretexts.org

Computational Modeling : The energy profile for each proposed pathway is calculated. This involves optimizing the geometries of the reactant, any intermediates (like a carbocation), the transition state, and the product. smu.edu For an Sₙ1 reaction, two transition states would be modeled: one for the formation of the carbocation and one for its capture by the nucleophile. For an Sₙ2 reaction, a single transition state is modeled where the nucleophile is partially bonded to the carbon and the leaving group is partially detached. masterorganicchemistry.com

Pathway Comparison : The calculated activation energies for competing pathways are compared. For instance, if the activation energy for the Sₙ1 pathway is significantly lower than for the Sₙ2 pathway, the reaction is predicted to proceed predominantly via the Sₙ1 mechanism. libretexts.org The relative stability of intermediates is also crucial; the formation of a stable carbocation favors Sₙ1 and E1 reactions. masterorganicchemistry.com Computational analysis can thus rationalize experimental outcomes, such as product ratios and stereochemistry, by identifying the lowest energy reaction channel. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Methodologies

The theoretical investigation of a molecule like 1-(2-Bromophenyl)propan-2-ol relies on various quantum chemical methodologies. These methods are used to solve the Schrödinger equation, providing information on the electronic structure and energy of the molecule.

Density Functional Theory (DFT): DFT is a prominent computational method used to investigate the electronic structure of many-body systems. arxiv.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP, are utilized to predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. bohrium.comresearchgate.net For instance, studies on similar propanol (B110389) derivatives use DFT to investigate reaction thermochemistry and pathways. arxiv.org The accuracy of DFT calculations is dependent on the chosen basis set, with larger sets like 6-311++G(d,p) providing more precise results for structural and spectroscopic features. bohrium.com

Hartree-Fock (HF) Theory: The Hartree-Fock method is another foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While it is a less sophisticated method than modern DFT as it does not fully account for electron correlation, it is often used as a starting point for more advanced calculations. HF, in conjunction with a suitable basis set like 6-31G(d), can be used to calculate geometries, electronic structures, and adsorption energies of molecules. researchgate.net

Molecular Geometry and Electronic Structure Analysis

These analyses focus on the three-dimensional arrangement of atoms and the distribution of electrons within the molecule, which are crucial for determining its physical and chemical properties.

Computational methods are employed to find the molecule's lowest energy conformation, known as the optimized geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. For complex molecules with rotatable bonds, such as the C-C and C-O bonds in the propanol side chain of this compound, conformational analysis is performed to identify different stable isomers (conformers) and the energy barriers between them. In related structures, like 2-(2-benzylphenyl)propan-2-ol, crystal structure analysis reveals the preferred spatial arrangement of the phenyl moieties. researchgate.net

Understanding how electrons are distributed across a molecule is key to predicting its interactions.

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing an estimate of the partial charge on each atom. The distribution of these charges is crucial for understanding the molecule's electrostatic properties. In a related benzimidazole (B57391) derivative, Mulliken population analysis was computed using DFT to determine atomic charges.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed description of the Lewis-like bonding pattern, including lone pairs and bond orbitals. uni-muenchen.dewisc.edu It examines the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E2) indicates a more intense interaction. bohrium.com For example, in a similar brominated chalcone, NBO analysis revealed strong intramolecular hyperconjugative interactions that lead to significant electron delocalization and stabilization of the molecule. bohrium.com Such analysis for this compound would identify key interactions involving the lone pairs on the oxygen and bromine atoms and the π-system of the benzene (B151609) ring.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |